molecular formula C20H25N3O3 B2779813 N-(2,5-dimethoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide CAS No. 848050-39-5

N-(2,5-dimethoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide

Cat. No. B2779813
CAS RN: 848050-39-5
M. Wt: 355.438
InChI Key: FNBJZOWBNKNWTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide, also known as 2C-E, is a synthetic psychedelic drug that belongs to the family of phenethylamines. It was first synthesized by Alexander Shulgin in 1977 and has gained popularity among recreational drug users due to its hallucinogenic effects. However,

Scientific Research Applications

Biological Effects and Applications of Related Compounds

Biological Effects of Acetamide Derivatives : A review by Kennedy (2001) discusses the toxicology of acetamide and its derivatives, highlighting their commercial importance and biological effects, which could provide a foundation for understanding the biological activity of similarly structured compounds (Kennedy, 2001).

Phenylpiperazine Derivatives in Medicinal Chemistry : Maia, Tesch, and Fraga (2012) review the versatility of the N-phenylpiperazine subunit in medicinal chemistry, suggesting its potential for diversification beyond central nervous system (CNS) applications. This could imply opportunities for "N-(2,5-dimethoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide" in various therapeutic fields (Maia, Tesch, & Fraga, 2012).

Analytical and Environmental Research

Environmental Protection and Acetaminophen Removal : Research by Igwegbe et al. (2021) on the adsorptive elimination of acetaminophen from water showcases techniques that could be relevant for handling environmental contamination by related compounds. This highlights the importance of environmental toxicology in the research of pharmaceutical compounds (Igwegbe et al., 2021).

Scientometric Analysis of Herbicide Toxicity Studies : Zuanazzi, Ghisi, and Oliveira (2020) provide a scientometric review on the toxicity of the 2,4-D herbicide, illustrating the application of quantitative analysis in environmental and toxicological research. This approach could offer a framework for studying the impact and applications of "N-(2,5-dimethoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide" in similar contexts (Zuanazzi, Ghisi, & Oliveira, 2020).

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-25-17-8-9-19(26-2)18(14-17)21-20(24)15-22-10-12-23(13-11-22)16-6-4-3-5-7-16/h3-9,14H,10-13,15H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNBJZOWBNKNWTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.